
N-(2-methoxybenzyl)-2-((1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-méthoxybenzyl)-2-((1,3,9-triméthyl-2,6-dioxo-2,3,6,9-tétrahydro-1H-purin-8-yl)thio)acétamide est un composé organique complexe présentant des applications potentielles dans divers domaines scientifiques. Ce composé présente une structure unique qui combine un groupe méthoxybenzyle avec un dérivé de la purine, reliés par un fragment thioacétamide. Son architecture moléculaire complexe suggère une utilité potentielle en chimie médicinale, en recherche biologique et dans les applications industrielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-(2-méthoxybenzyl)-2-((1,3,9-triméthyl-2,6-dioxo-2,3,6,9-tétrahydro-1H-purin-8-yl)thio)acétamide implique généralement plusieurs étapes :
Formation du dérivé de la purine : Le dérivé de la purine peut être synthétisé par alkylation d’une base purique avec des agents alkylants appropriés en milieu basique.
Liaison thioacétamide : La liaison thioacétamide est introduite en faisant réagir le dérivé de la purine avec de l’acide thioacétique ou ses dérivés en présence d’un agent de couplage tel que la dicyclohexylcarbodiimide (DCC).
Addition du groupe méthoxybenzyle :
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse décrites ci-dessus afin d’assurer un rendement élevé et une pureté optimale. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de mesures rigoureuses de contrôle qualité.
Analyse Des Réactions Chimiques
Types de réactions
N-(2-méthoxybenzyl)-2-((1,3,9-triméthyl-2,6-dioxo-2,3,6,9-tétrahydro-1H-purin-8-yl)thio)acétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium, ce qui conduit à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium, ce qui conduit à la formation de thiols ou d’amines.
Substitution : Le groupe méthoxybenzyle peut être substitué par d’autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène, permanganate de potassium, acide acétique et températures élevées.
Réduction : Hydrure de lithium et d’aluminium, borohydrure de sodium et solvants anhydres.
Substitution : Nucléophiles tels que les amines, les alcools et les thiols en milieu basique ou acide.
Principaux produits formés
Oxydation : Sulfoxydes, sulfones.
Réduction : Thiols, amines.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Applications de recherche scientifique
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel de sonde biochimique permettant d’étudier les interactions enzymatiques et les voies cellulaires.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment les activités anti-inflammatoires, antivirales et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme catalyseur dans divers procédés chimiques.
Applications De Recherche Scientifique
N-[(2-METHOXYPHENYL)METHYL]-2-[(1,3,9-TRIMETHYL-2,6-DIOXO-2,3,6,9-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, such as anti-inflammatory, antiviral, and anticancer properties.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
Le mécanisme d’action de N-(2-méthoxybenzyl)-2-((1,3,9-triméthyl-2,6-dioxo-2,3,6,9-tétrahydro-1H-purin-8-yl)thio)acétamide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. La structure unique du composé lui permet de se lier à ces cibles, de moduler leur activité et d’influencer diverses voies biochimiques. Par exemple, il peut inhiber l’activité enzymatique en se liant au site actif ou modifier la fonction du récepteur en interagissant avec les domaines de liaison.
Comparaison Avec Des Composés Similaires
Composés similaires
N-(2-méthoxybenzyl)-2-((1,3,7-triméthylxanthine-8-yl)thio)acétamide : Structure similaire mais avec un motif de méthylation différent sur le cycle purique.
N-(2-méthoxybenzyl)-2-((1,3-diméthylxanthine-8-yl)thio)acétamide : Manque un groupe méthyle par rapport au composé cible.
N-(2-méthoxybenzyl)-2-((1,3,9-triméthylxanthine-8-yl)thio)acétamide : Similaire mais avec des variations dans le dérivé de la purine.
Unicité
N-(2-méthoxybenzyl)-2-((1,3,9-triméthyl-2,6-dioxo-2,3,6,9-tétrahydro-1H-purin-8-yl)thio)acétamide se distingue par sa combinaison spécifique de groupes fonctionnels, ce qui peut conférer des activités biologiques et une réactivité chimique uniques.
Propriétés
Formule moléculaire |
C18H21N5O4S |
|---|---|
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
N-[(2-methoxyphenyl)methyl]-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide |
InChI |
InChI=1S/C18H21N5O4S/c1-21-15-14(16(25)23(3)18(26)22(15)2)20-17(21)28-10-13(24)19-9-11-7-5-6-8-12(11)27-4/h5-8H,9-10H2,1-4H3,(H,19,24) |
Clé InChI |
RAEYBGVLFMXZJK-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NCC3=CC=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


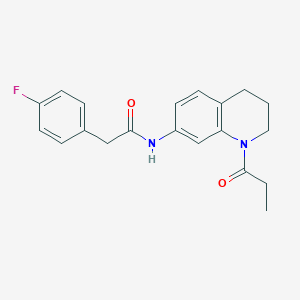
![3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11261117.png)
![1-ethyl-7-methyl-4-oxo-N-[3-(trifluoromethoxy)phenyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B11261119.png)
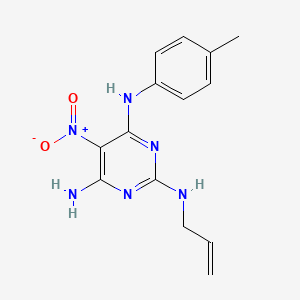
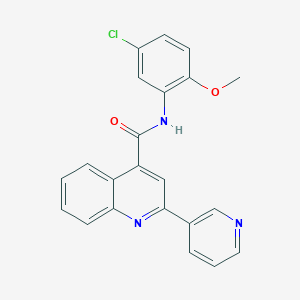
![N-(2,4-dimethylphenyl)-2-{[6-(4-methylbenzyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B11261170.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-isopropoxybenzamide](/img/structure/B11261175.png)
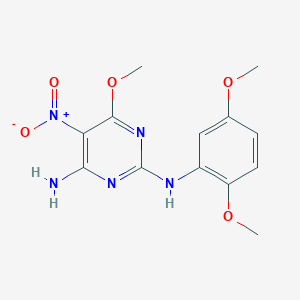

![N1-(4-fluorophenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11261187.png)
![N-[3-(methylsulfanyl)phenyl]-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B11261199.png)
![3-Bromo-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide](/img/structure/B11261200.png)
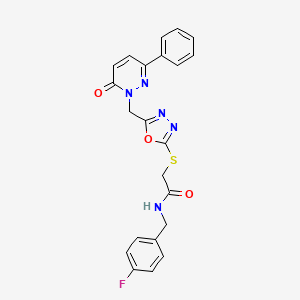
![2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11261211.png)
